

# Application Note: Quantification of $\beta$ -Cryptoxanthin in Human Plasma by HPLC-DAD

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## Compound of Interest

Compound Name: *beta-Cryptoxanthin*

Cat. No.: *B190861*

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## Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of  $\beta$ -cryptoxanthin in human plasma. The protocol provides a comprehensive workflow, including plasma sample collection, extraction, chromatographic separation, and detection. The method is suitable for clinical research, nutritional studies, and drug development applications where accurate measurement of  $\beta$ -cryptoxanthin is required. All data is presented in clear, tabular formats, and the experimental workflow is visualized using a Graphviz diagram.

## Introduction

$\beta$ -cryptoxanthin is a prominent carotenoid found in human plasma, primarily derived from dietary sources such as oranges, tangerines, and papaya.[1][2] As a precursor to vitamin A, it possesses significant antioxidant properties and has been inversely associated with the risk of certain chronic diseases. Accurate quantification of  $\beta$ -cryptoxanthin in plasma is crucial for assessing nutritional status, understanding its role in health and disease, and for pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely adopted technique for the analysis of carotenoids in biological matrices due to its sensitivity and ability to resolve different carotenoid isomers.[3] This document provides a detailed protocol for the reliable quantification of  $\beta$ -cryptoxanthin in human plasma.

## Experimental Protocols

### Materials and Reagents

- $\beta$ -cryptoxanthin certified standard ( $\geq 97\%$  purity)
- Echinenone (Internal Standard, IS)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Methyl tert-butyl ether (MTBE) (HPLC grade)
- Hexane (HPLC grade)
- Ethanol (Absolute)
- Butylated hydroxytoluene (BHT)
- Ammonium acetate
- Ultrapure water
- Human plasma (collected in EDTA-containing tubes)

### Standard Solution Preparation

- Stock Solution (100  $\mu\text{g/mL}$ ): Accurately weigh 1 mg of  $\beta$ -cryptoxanthin standard and dissolve it in 10 mL of ethanol containing 0.1% BHT. Store at  $-20^{\circ}\text{C}$  in an amber vial.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethanol to achieve concentrations ranging from 0.1  $\mu\text{g/mL}$  to 10  $\mu\text{g/mL}$ .
- Internal Standard (IS) Solution (10  $\mu\text{g/mL}$ ): Prepare a stock solution of echinenone in ethanol.

### Sample Preparation (Liquid-Liquid Extraction)

- Thaw frozen human plasma samples at room temperature.

- In a light-protected microcentrifuge tube, add 200  $\mu$ L of plasma.
- Add 20  $\mu$ L of the internal standard solution (echinenone, 10  $\mu$ g/mL).
- Add 200  $\mu$ L of absolute ethanol to precipitate proteins. Vortex for 30 seconds.
- Add 1 mL of hexane containing 0.1% BHT. Vortex vigorously for 2 minutes.
- Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Carefully transfer the upper hexane layer to a clean tube.
- Repeat the extraction (steps 5-7) with another 1 mL of hexane.
- Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- Transfer the reconstituted sample to an amber HPLC vial for analysis.

## HPLC-DAD Conditions

- Instrument: Agilent 1290 Infinity HPLC system or equivalent, equipped with a Diode Array Detector.
- Column: YMC C30 column (150 x 2.1 mm, 3  $\mu$ m).[\[3\]](#)
- Mobile Phase A: Methanol/1.5% Ammonium Acetate solution (98:2, v/v).[\[3\]](#)
- Mobile Phase B: MTBE/Methanol/1.5% Ammonium Acetate solution (90:8:2, v/v/v).[\[3\]](#)
- Gradient Elution:
  - 0-1.5 min: 100% A
  - 1.5-9.4 min: Ramp to 45% A, 55% B
  - 9.4-11.4 min: Ramp to 95% A, 5% B

- 11.4-13.4 min: Hold at 95% A, 5% B
- 13.4-13.5 min: Return to 100% A
- 13.5-18 min: Hold at 100% A (re-equilibration)[3]
- Flow Rate: 0.8 mL/min
- Column Temperature: 30°C[3]
- Injection Volume: 10 µL[3]
- DAD Wavelength: 452 nm for quantification of  $\beta$ -cryptoxanthin.[4] Spectra were recorded from 240-600 nm for peak identification.[3]

## Data Presentation

### Method Validation Summary

The HPLC-DAD method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the table below.

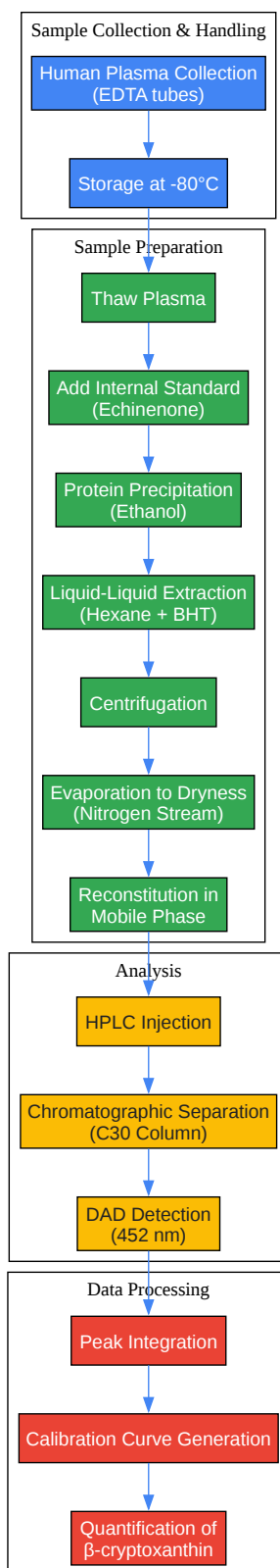
Parameter	Result
Linearity Range	0.1 - 10 µg/mL
Correlation Coefficient ( $R^2$ )	> 0.998[5][6]
Limit of Detection (LOD)	0.02 µg/mL
Limit of Quantification (LOQ)	0.067 µg/mL[6]
Accuracy (Recovery)	85.9% - 114.0%[7]
Precision (Intra-day RSD)	< 7.54%[5]
Precision (Inter-day RSD)	< 10%[5]

### Typical Plasma Concentrations

The following table presents typical concentrations of  $\beta$ -cryptoxanthin reported in human plasma from various studies.

Study Population	Mean Concentration ( $\mu\text{g/dL}$ )	Reference
Spanish Control Subjects	~11.4	<a href="#">[1]</a>
Healthy Women	11.4	<a href="#">[1]</a>

## Visualization



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Caption: Experimental workflow for  $\beta$ -cryptoxanthin quantification.

## Conclusion

The described HPLC-DAD method provides a reliable and sensitive approach for the quantification of  $\beta$ -cryptoxanthin in human plasma. The protocol is well-suited for researchers and scientists in various fields requiring accurate measurement of this important carotenoid. The detailed experimental procedure and validation data support its implementation in a laboratory setting.

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